molecular formula C18H24N6O3 B2498607 N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-43-7

N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2498607
CAS RN: 1021023-43-7
M. Wt: 372.429
InChI Key: AHMGADTUWPIZPT-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals that have been studied for their potential applications in medicinal chemistry, particularly in the design of molecules with specific biological activities. The interest in such compounds often stems from their ability to interact with biological targets in a manner that can be harnessed for therapeutic benefit.

Synthesis Analysis

The synthesis of compounds related to the one described often involves complex chemical reactions that aim to introduce specific functional groups into the molecule, enabling its interaction with biological targets. For instance, the systematic modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) highlights the challenges and strategies in modifying such compounds to enhance their biological stability and efficacy (Linton et al., 2011).

Scientific Research Applications

DNA Recognition and Gene Expression Control

The research into pyrrole and imidazole-containing polyamides highlights their potential in targeting specific DNA sequences within the minor groove, thereby offering a novel approach to control gene expression. Such compounds, designed to bind to DNA with high specificity, are being explored as medicinal agents for the treatment of diseases, including cancer. Their ability to form stacked dimers that target specific sequences rich in A/T and T/A or G/C pairs provides a foundation for developing precise therapeutic interventions (Chavda et al., 2010).

Enhancement of Cellular Uptake

Another aspect of research focuses on the structural modifications of pyrrole–imidazole (Py–Im) hairpin polyamides to improve their cellular uptake and nuclear localization. Such modifications are crucial for their application as molecular probes or therapeutic agents. By introducing simple aryl groups at the hairpin turn, researchers have significantly enhanced the biological effects of polyamides targeting specific DNA sequences, demonstrating the importance of structural design in the efficacy of these compounds (Meier et al., 2012).

Antimicrobial and Antituberculosis Activity

Investigations into imidazo[1,2-a]pyridines and pyrimidines derivatives have shown promising antimicrobial and antituberculosis activities. These compounds, through systematic structural modifications, have demonstrated potent activity against various strains of tuberculosis, including multi- and extensive drug-resistant strains. The selective potency of these compounds against tuberculosis, combined with encouraging pharmacokinetic properties, underscores their potential as a new class of anti-TB agents (Moraski et al., 2011).

Synthesis and Evaluation of Anticancer Agents

Research into novel pyrazolopyrimidines derivatives has identified their potential as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide related compounds in therapeutic applications. These derivatives, synthesized through various chemical reactions, have been evaluated for their cytotoxicity against cancer cell lines, offering insights into their potential utility in cancer treatment (Rahmouni et al., 2016).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-4-8-24-14(15(25)20-6-5-9-23-10-7-19-12-23)11-13-16(24)21(2)18(27)22(3)17(13)26/h7,10-12H,4-6,8-9H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMGADTUWPIZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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